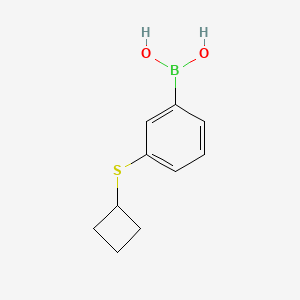

3-(Cyclobutylthio)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

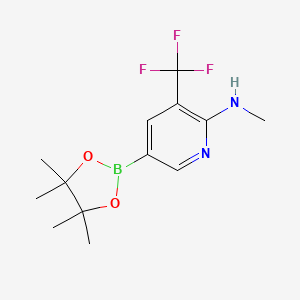

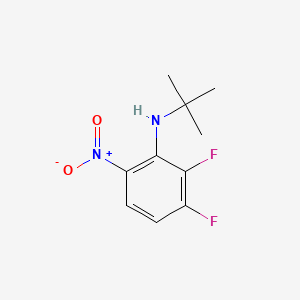

3-(Cyclobutylthio)phenylboronic acid is a chemical compound with the linear formula C10H13BO2S . It has a molecular weight of 208.09 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(cyclobutylsulfanyl)phenylboronic acid . The InChI code for this compound is 1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 .Scientific Research Applications

Polymer Brushes for Glycoprotein Sensing

A polymer brush with phenylboronic acid residues demonstrated high stability and effectiveness in sensing glycoproteins such as ovalbumin and avidin. This innovation not only provided a simple sensor chip but also opened new perspectives for interfacial phenomena involving functional polymer brushes on colloidal gold Kitano, Anraku, & Shinohara, 2006.

Electrochemical Recognition of Saccharides

A phenylboronic acid-functionalized π-extended tetrathiafulvalene derivative displayed different electrochemical redox behavior with various saccharides, indicating its potential in saccharide sensing and recognition Shao & Zhao, 2010.

Sugar-Sensitive Electrodes

Electrodes modified with phenylboronic acid derivatives such as 4-mercaptophenylboronic acid and dithiobis(4-butyrylamino-m-phenylboronic acid) exhibited sensitivity to sugars, enabling sugar determination through voltammetric properties Takahashi & Anzai, 2005.

Catalytic and Synthetic Applications

Catalyst for Tetrahydrobenzo[b]pyrans Synthesis

Phenylboronic acid served as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, shorter reaction time, and minimal environmental pollution Nemouchi, Boulcina, Carboni, & Debache, 2012.

Facilitation of [4 + 3] Cycloadditions

Arylboronic acid catalyzed [4 + 3] cycloaddition reactions, enabling the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles with excellent yields Cao, Bian, & Zheng, 2015.

Drug Delivery and Biomedical Applications

Tumor-Targeted Drug Delivery

Phenylboronic acid-decorated nanoparticles showed enhanced tumor targeting and penetration, improving tumor accumulation and antitumor effect Wang, Wei, Cheng, Wang, & Tang, 2016.

Glucose-Responsive Polymeric Nanoparticles

Phenylboronic acid-based glucose-responsive materials, particularly nanogels, micelles, and vesicles, have shown potential in insulin delivery and other drug delivery systems Ma & Shi, 2014.

HepG2 Cell Targetability

Phenylboronic acid-functionalized polymeric micelles demonstrated cell targetability towards HepG2 cells, suggesting their potential in targeted drug delivery to cancer cells Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013.

Safety and Hazards

Mechanism of Action

Target of Action

3-(Cyclobutylthio)phenylboronic acid, also known as (3-(Cyclobutylthio)phenyl)boronic acid, is a type of organoboron compound. The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It has been found to have a high binding affinity with adenosine and catechol .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes. The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new bonds.

Pharmacokinetics

Organoboron compounds, in general, are known for their stability and ease of handling These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide array of diverse molecules with high enantioselectivity . Additionally, the compound has been found to have a high binding capacity for adenosine and catechol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups. Furthermore, the compound’s selectivity towards cis-diol containing molecules can be influenced by the choice of polymerization solvents and crosslinker types .

properties

IUPAC Name |

(3-cyclobutylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)8-3-1-6-10(7-8)14-9-4-2-5-9/h1,3,6-7,9,12-13H,2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWXHXJHVIBGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681680 |

Source

|

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-42-5 |

Source

|

| Record name | Boronic acid, B-[3-(cyclobutylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclobutylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)